molecular formula C10H10ClFO3 B1446364 Ethyl 5-chloro-4-fluoro-2-methoxybenzoate CAS No. 1823344-14-4

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate

Cat. No.: B1446364
CAS No.: 1823344-14-4
M. Wt: 232.63 g/mol
InChI Key: STVPQPSITOONQH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-4-fluoro-2-methoxybenzoate typically involves the esterification of 5-chloro-4-fluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 5-chloro-4-fluoro-2-methoxybenzoic acid.

    Oxidation: Formation of 5-chloro-4-fluoro-2-hydroxybenzoate.

Scientific Research Applications

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the chloro, fluoro, and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-2-methoxybenzoate
  • Ethyl 4-fluoro-2-methoxybenzoate
  • Ethyl 5-chloro-4-fluorobenzoate

Uniqueness

Ethyl 5-chloro-4-fluoro-2-methoxybenzoate is unique due to the combination of chloro, fluoro, and methoxy substituents on the benzoate ester. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-chloro-4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVPQPSITOONQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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